5-HT2A/D2 Receptor Affinity Ratio: A 5-Fold Greater Selectivity Window Compared to Risperidone
Lumateperone exhibits a 60-fold higher affinity for the 5-HT2A receptor (Ki = 0.54 nM) compared to the D2 receptor (Ki = 32 nM) [1]. This separation is far greater than that of other atypical antipsychotics, such as risperidone, which has a 12-fold difference (5-HT2A Ki ≈ 0.12 nM, D2 Ki ≈ 3 nM) [1].
| Evidence Dimension | 5-HT2A/D2 Receptor Affinity Ratio |
|---|---|
| Target Compound Data | 60-fold (Ki: 5-HT2A = 0.54 nM, D2 = 32 nM) |
| Comparator Or Baseline | Risperidone: 12-fold (Ki: 5-HT2A ≈ 0.12 nM, D2 ≈ 3 nM) |
| Quantified Difference | Lumateperone's affinity separation is 5 times greater than that of risperidone (60-fold vs. 12-fold). |
| Conditions | In vitro radioligand binding assays using human recombinant receptors. |
Why This Matters
This wider separation is hypothesized to allow for robust 5-HT2A occupancy and therapeutic efficacy at lower levels of D2 receptor occupancy, thereby reducing the risk of D2-mediated adverse effects like extrapyramidal symptoms (EPS).
- [1] Vanover KE, Davis RE, Zhou Y, et al. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia. Neuropsychopharmacology. 2019;44(3):598-605. doi:10.1038/s41386-018-0251-1 View Source
